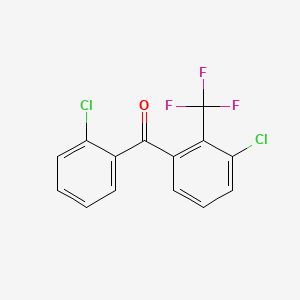
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)-, also known as 2-chloro-3-chloro-2-(trifluoromethyl)benzophenone, is a chemical compound with the molecular formula C14H8Cl2F3O. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of a chlorobenzene derivative with a chloro-trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
Applications De Recherche Scientifique
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler analog without the chlorine and trifluoromethyl substituents.
2-Chlorobenzophenone: Contains a single chlorine atom on the benzophenone core.
3-Chloro-2-(trifluoromethyl)benzophenone: Contains a trifluoromethyl group and a chlorine atom on the benzophenone core.
Uniqueness
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Propriétés
Numéro CAS |
81161-69-5 |
|---|---|
Formule moléculaire |
C14H7Cl2F3O |
Poids moléculaire |
319.1 g/mol |
Nom IUPAC |
(2-chlorophenyl)-[3-chloro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-10-6-2-1-4-8(10)13(20)9-5-3-7-11(16)12(9)14(17,18)19/h1-7H |
Clé InChI |
JWNMQKRCRSJTQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
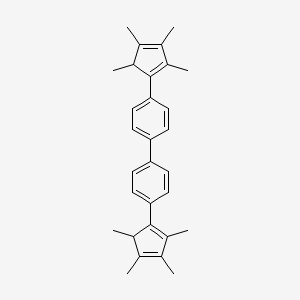
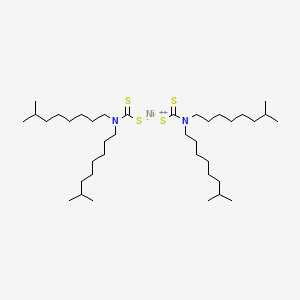
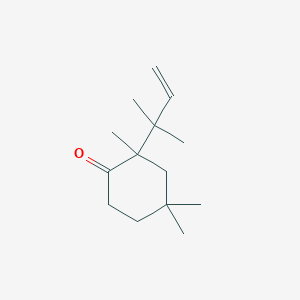
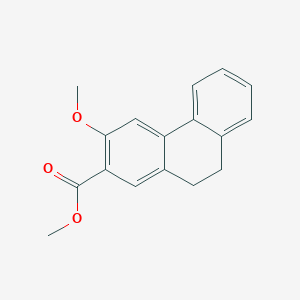


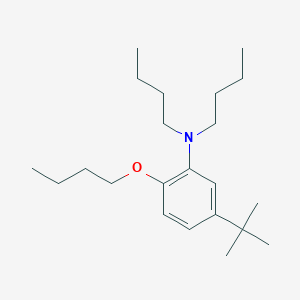
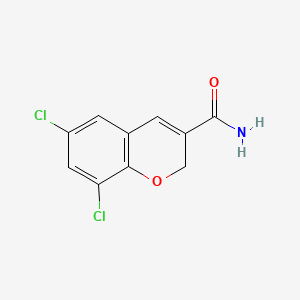
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
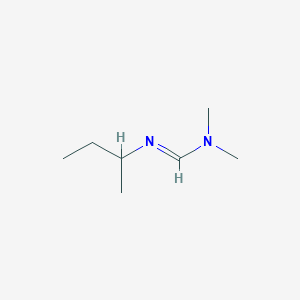
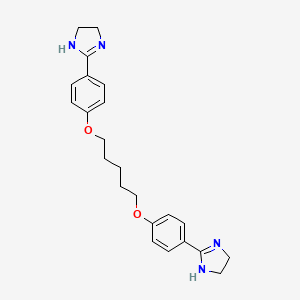
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
